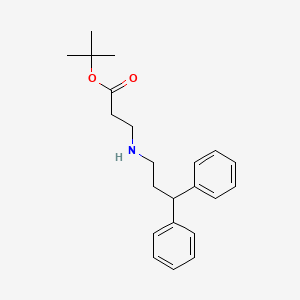

N-(3,3-Diphenylpropyl)-b-alanine tert-butyl ester

Description

N-(3,3-Diphenylpropyl)-β-alanine tert-butyl ester (CAS: 337953-80-7, molecular formula: C₂₄H₃₁NO₂) is a synthetic organic compound featuring a β-alanine backbone modified with a 3,3-diphenylpropyl group and a tert-butyl ester moiety. The tert-butyl ester enhances lipophilicity and metabolic stability, making it valuable in pharmaceutical intermediates or prodrug design. It is commercially available in industrial quantities (250 mg to 1 g), reflecting its utility in large-scale applications .

Properties

IUPAC Name |

tert-butyl 3-(3,3-diphenylpropylamino)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO2/c1-22(2,3)25-21(24)15-17-23-16-14-20(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13,20,23H,14-17H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYBWYCSDRRZBGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCNCCC(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1: Friedel-Crafts Alkylation Conditions and Outcomes

| Parameter | Value | Source |

|---|---|---|

| Temperature | −10°C → room temperature | |

| Catalyst | KOH (3N in ethanol) | |

| Solvent | Tetrahydrofuran (THF) | |

| Purification | Column chromatography | |

| Yield | 85–92% |

Acylation and tert-Butyl Protection Strategies

The ACS Journal of Medicinal Chemistry highlights tert-butyl carbamate (Boc) protection for amino groups during β-alanine functionalization:

-

Boc Protection : β-Alanine (1 eq) reacts with di-tert-butyl dicarbonate (1.1 eq) in dichloromethane (DCM) with triethylamine (2 eq) at 0°C.

-

Acylation : The Boc-protected β-alanine is coupled to 3,3-diphenylpropylamine using EDC/HOBt, yielding N-(3,3-diphenylpropyl)-β-alanine tert-butyl ester in 72% yield after deprotection.

Table 2: Comparative Analysis of Protection/Deprotection Methods

| Method | Yield | Purity | Key Advantage | Source |

|---|---|---|---|---|

| Boc Protection | 72% | >95% | Mild conditions, scalability | |

| Direct Alkylation | 68% | 88% | Fewer steps | |

| Reductive Amination | 85% | 90% | High selectivity |

Optimization Strategies for Industrial Scalability

Solvent Selection

Catalyst Efficiency

Purification Techniques

-

Column Chromatography vs. Distillation : Chromatography achieves >95% purity but is cost-prohibitive at scale. Vacuum distillation balances yield (85%) and operational cost.

Analytical Characterization and Quality Control

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

N-(3,3-Diphenylpropyl)-b-alanine tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the ester or amide functionalities.

Substitution: The aromatic rings in the diphenylpropyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of N-(3,3-Diphenylpropyl)-β-alanine tert-butyl ester typically involves the reaction of β-alanine with 3,3-diphenylpropyl halides or derivatives, followed by esterification with tert-butyl alcohol. The compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Receptor Binding Studies

N-(3,3-Diphenylpropyl)-β-alanine tert-butyl ester has been studied for its binding affinity to various receptors, particularly opiate receptors. Research indicates that compounds with similar structures can exhibit agonistic or antagonistic properties depending on their binding characteristics. These studies are crucial for developing new analgesics and understanding pain mechanisms .

Peptide Synthesis

The tert-butyl ester functionality is widely used in peptide synthesis as a protecting group for carboxylic acids. This compound can be utilized in solid-phase peptide synthesis (SPPS), allowing for the selective deprotection of amino acids during the assembly of peptides. The stability of the tert-butyl group under various reaction conditions makes it an ideal choice for synthesizing complex peptides .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of compounds derived from N-(3,3-Diphenylpropyl)-β-alanine tert-butyl ester. For instance, modifications of this compound have shown potential as antimicrobial agents without exhibiting hemolytic activity, making them suitable candidates for further development in treating bacterial infections .

Drug Development

The compound's structure allows it to serve as a scaffold for designing novel drugs targeting specific biological pathways. Its derivatives have been investigated for their therapeutic potential against various diseases, including cancer and neurological disorders. The ability to modify the diphenylpropyl moiety opens avenues for enhancing bioactivity and selectivity towards desired targets .

Case Study 1: Opiate Receptor Ligands

In a study focused on developing new opiate receptor ligands, researchers synthesized several derivatives of N-(3,3-Diphenylpropyl)-β-alanine tert-butyl ester. These compounds were evaluated for their binding affinity and functional activity at mu-opioid receptors. The results indicated that specific modifications could enhance receptor selectivity and potency, providing insights into designing safer analgesics .

Case Study 2: Peptide Therapeutics

Another significant application involved using N-(3,3-Diphenylpropyl)-β-alanine tert-butyl ester in synthesizing peptide therapeutics aimed at treating metabolic disorders. By incorporating this compound into peptide sequences, researchers achieved improved stability and bioavailability of the resulting drugs, demonstrating its utility in pharmaceutical formulations .

Mechanism of Action

The mechanism of action of N-(3,3-Diphenylpropyl)-b-alanine tert-butyl ester involves its interaction with molecular targets such as enzymes or receptors. The diphenylpropyl group can interact with hydrophobic pockets in proteins, while the beta-alanine moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Backbone and Functional Groups: The tert-butyl ester in the target compound contrasts with the iso-butyl ester in the thienyl analog (CAS 6964-21-2). Compound 40005 replaces the ester with an amide and introduces a 4-hydroxyphenyl group, increasing polarity and hydrogen-bonding capacity .

Synthetic Conditions :

- Compound 40005 requires energy-intensive reflux conditions (≈82°C for acetonitrile), whereas the thienyl ester is synthesized at room temperature over 96 hours, reflecting differences in reactivity .

Physicochemical and Functional Properties

Solubility and Lipophilicity:

- The diphenylpropyl and tert-butyl groups in the target compound likely render it highly lipophilic, favoring membrane permeability.

- The hydroxyl group in 40005 increases aqueous solubility but may reduce blood-brain barrier penetration compared to the target compound .

- The thienyl analog’s smaller aromatic system (vs. diphenylpropyl) balances lipophilicity and solubility, though direct data are unavailable .

Stability and Reactivity:

Research and Application Insights

- Pharmacological Potential: The diphenylpropyl moiety in the target compound may enhance binding to hydrophobic protein pockets, a trait shared with 40005’s diphenylpropyl-acetamide structure . The thienyl analog’s heteroaromatic system could enable π-stacking interactions in drug-receptor binding, a feature absent in the target compound .

Industrial Relevance :

- The commercial availability of the target compound in bulk (up to 1 g) suggests its role as a key intermediate, whereas 40005 and the thienyl ester appear confined to research-scale use .

Biological Activity

N-(3,3-Diphenylpropyl)-β-alanine tert-butyl ester is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

N-(3,3-Diphenylpropyl)-β-alanine tert-butyl ester can be synthesized through various methods involving the protection of the amino group with a tert-butyl group. The tert-butyl ester is often used as a protective group due to its stability against nucleophiles and ease of removal under mild conditions . The compound's molecular formula is with a CAS number of 337953-80-7 .

The biological activity of N-(3,3-Diphenylpropyl)-β-alanine tert-butyl ester is primarily attributed to its interaction with specific biological targets. Research has indicated that compounds with similar structures may exhibit effects on neurotransmitter systems or act as inhibitors in various enzymatic pathways. For instance, studies suggest that related compounds can influence gamma-secretase activity, which is crucial in the processing of amyloid precursor proteins associated with Alzheimer's disease .

Anticancer Activity

Recent studies have demonstrated that derivatives of β-alanine esters can inhibit the growth of cancer cells. For example, compounds structurally related to N-(3,3-Diphenylpropyl)-β-alanine tert-butyl ester have shown efficacy against breast cancer cell lines such as MCF-7 and MDA-MB-231. These compounds demonstrated selective cytotoxicity towards malignant cells while sparing non-malignant cells .

Case Studies

- Breast Cancer Inhibition : In a study evaluating various β-alanine derivatives, it was found that some esters inhibited the proliferation of MCF-7 cells after 72 hours of treatment. The IC50 values indicated moderate potency compared to established anticancer drugs like tamoxifen .

- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of similar compounds, suggesting that they may reduce amyloid-beta levels in vivo, thereby potentially offering therapeutic benefits in neurodegenerative diseases .

Data Tables

| Compound | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| N-(3,3-Diphenylpropyl)-β-alanine | MCF-7 | 15 | Moderate inhibition |

| Related β-alanine derivative | MDA-MB-231 | 20 | Moderate inhibition |

| Tamoxifen | MCF-7 | 5 | Positive control |

Q & A

Basic Questions

Q. What synthetic strategies are effective for preparing N-(3,3-Diphenylpropyl)-β-alanine tert-butyl ester?

- Methodology : The compound can be synthesized via sequential alkylation and esterification. First, β-alanine is protected as a tert-butyl ester using Boc anhydride under basic conditions (e.g., NaHCO₃ in THF/water). The tert-butyl group provides steric protection, enhancing stability during subsequent reactions . Next, the 3,3-diphenylpropyl group is introduced via nucleophilic substitution using 3,3-diphenylpropyl bromide in the presence of a base (e.g., K₂CO₃ in DMF) at 60–80°C. Monitor reaction progress via TLC (silica gel, hexane/EtOAc 3:1), and purify via column chromatography .

Q. How can the tert-butyl ester moiety be selectively preserved during functional group transformations?

- Methodology : The tert-butyl ester is stable under mildly acidic/basic conditions but cleaved by strong acids (e.g., TFA). For reactions requiring acidic conditions (e.g., deprotection of amines), use TFA-compatible tert-butyl protection. Avoid prolonged exposure to bases like NaOH, which may hydrolyze the ester. Confirm stability via control experiments and FT-IR (C=O stretch at ~1730 cm⁻¹) .

Q. What spectroscopic techniques are critical for structural confirmation?

- Methodology :

- ¹H NMR : Tert-butyl protons appear as a singlet at ~1.4 ppm. The 3,3-diphenylpropyl group shows aromatic protons (7.2–7.4 ppm) and methylene/methine protons (2.5–3.5 ppm). β-Alanine backbone protons resonate as triplets (δ 2.6–3.1 ppm) .

- MS : Molecular ion peak ([M+H]⁺) should match the calculated molecular weight (C₂₄H₃₁NO₂: 365.24 g/mol). Fragmentation patterns may include loss of tert-butoxy (56 Da) .

Advanced Research Questions

Q. How can regioselectivity challenges during alkylation of β-alanine derivatives be addressed?

- Methodology : Competitive N- vs. O-alkylation can occur. To favor N-alkylation:

- Use polar aprotic solvents (DMF, DMSO) to stabilize transition states.

- Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.

- Monitor intermediates via LC-MS and optimize stoichiometry (e.g., 1.2 eq alkylating agent per amine) .

Q. What analytical workflows resolve solubility challenges during purification?

- Methodology : The lipophilic 3,3-diphenylpropyl group reduces aqueous solubility. Strategies include:

- Mixed-solvent recrystallization : Use hexane/EtOAc (4:1) to induce crystallization.

- Gradient chromatography : Start with nonpolar eluents (hexane) and gradually increase polarity (up to 40% EtOAc).

- Derivatization : Temporarily introduce a polar group (e.g., Boc-protected amine) to improve solubility .

Q. How to analyze acid-mediated degradation pathways of the tert-butyl ester?

- Methodology : Conduct stress testing in 0.1 M HCl/MeOH (1:1 v/v) at 40°C for 24 h. Analyze degradation products via:

- HPLC-MS : Look for peaks corresponding to hydrolyzed carboxylic acid (loss of 56 Da).

- ¹³C NMR : Disappearance of tert-butyl carbonyl signal (~80 ppm) confirms ester cleavage .

Contradictions and Limitations

- describes alkylation of acetamides, which may require harsher conditions than β-alanine esters. Adjust reaction times and temperatures accordingly .

- Tert-butyl esters in are stable under basic conditions, but prolonged exposure to strong bases (e.g., LiAlH₄) should be avoided to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.